XLogP3 Lipophilicity Gradient Across 4-Halomethyl N-Boc-Piperidines: Fluoromethyl Occupies the Lowest Lipophilicity Slot
Among the three 4-halomethyl N-Boc-piperidine analogs with PubChem-computed XLogP3 values, tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (target) exhibits the lowest lipophilicity at 2.2, compared to 2.4 for the chloromethyl analog and 2.6 for the bromomethyl analog [1][2][3]. The logP trend (F < Cl < Br) is consistent with the atomic electronegativity and polarizability of the halogen substituents. Lower lipophilicity for the fluoromethyl derivative translates into higher aqueous solubility and reduced non-specific protein binding, which are favorable attributes in early drug discovery when polar surface area constraints are tight.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem, CID 10608815) |
| Comparator Or Baseline | Chloromethyl analog: XLogP3 = 2.4 (PubChem, CID 18526116); Bromomethyl analog: XLogP3 = 2.6 (PubChem, CID 15512811) |
| Quantified Difference | Fluoromethyl is 0.2 log units lower than chloromethyl and 0.4 log units lower than bromomethyl |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
In lead optimization, a lower logP can reduce hERG liability, improve solubility-limited absorption, and decrease non-specific tissue binding—making the fluoromethyl analog the preferred starting point when lipophilicity minimization is the design goal.
- [1] PubChem. Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate, CID 10608815, Computed Properties: XLogP3 2.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/259143-03-8 View Source
- [2] PubChem. Tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, CID 18526116, Computed Properties: XLogP3 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18526116 View Source
- [3] PubChem. Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, CID 15512811, Computed Properties: XLogP3 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-4-_bromomethyl_piperidine-1-carboxylate View Source
